Triisopropylsilyl acrylate

Overview

Description

Triisopropylsilyl acrylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related acrylate compounds and their applications. For instance, the first paper describes the synthesis of a complex triblock copolymer that includes a poly(tert-butyl acrylate) (PtBA) segment . The second paper discusses the synthesis of poly(acrylate ionic liquid)s with a triethylene glycol spacer and a pendant 1,2,3-triazolium group . These studies indicate the versatility and the potential for functionalization of acrylate compounds, which could be relevant to the properties and applications of triisopropylsilyl acrylate.

Synthesis Analysis

The synthesis of acrylate-based polymers can be complex and involves multiple steps. In the first paper, a triblock copolymer is synthesized using a sequence of polymerization reactions, including the use of reversible addition-fragmentation chain transfer (RAFT) polymerization . The second paper also employs RAFT polymerization to create a chloride-functionalized polyacrylate precursor, which is then modified through several chemical reactions to produce poly(acrylate ionic liquid)s . These methods demonstrate the synthetic strategies that could potentially be applied to the synthesis of triisopropylsilyl acrylate polymers.

Molecular Structure Analysis

The molecular structure of acrylate polymers is crucial for their properties and applications. The papers do not specifically discuss the molecular structure of triisopropylsilyl acrylate, but they do provide insights into the structures of related polymers. For example, the triblock copolymer in the first paper has a specific arrangement of blocks that allows for the formation of spherical micelles with distinct core-shell-corona structures . The second paper's poly(acrylate ionic liquid)s have a pendant 1,2,3-triazolium group that influences their ionic conductivity . These structural features are important for understanding how the molecular structure of triisopropylsilyl acrylate might affect its behavior.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionalization of acrylate polymers are diverse. The first paper describes the use of UV cross-linking to lock in the micellar structure of the triblock copolymer, followed by ozonolysis to degrade one of the blocks and create hollow nanospheres . The second paper details a series of post-polymerization modifications, including azidation, copper-catalyzed azide–alkyne cycloaddition, and alkylation, to produce poly(acrylate ionic liquid)s . These reactions highlight the chemical versatility of acrylate polymers and suggest possible reactions that triisopropylsilyl acrylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate polymers are determined by their molecular structures and the nature of their substituents. The first paper does not provide specific physical properties of the triblock copolymer but does mention the ability to form micelles and hollow nanospheres, which could be relevant for drug delivery applications . The second paper provides a detailed analysis of the properties of the poly(acrylate ionic liquid)s, including glass transition temperature, thermal stability, and ionic conductivity, which are critical for their potential use in electrochemical applications . These properties are indicative of what might be expected for triisopropylsilyl acrylate, depending on its molecular structure and composition.

Scientific Research Applications

1. Polymerization Processes

Triisopropylsilyl acrylate is used in advanced polymerization processes. For example, it is employed in the photoinduced living radical polymerization of acrylates. This technique is significant as it functions without traditional photoinitiators or dye sensitizers, and it's effective under UV radiation. This method yields poly(acrylates) with low dispersity and high end group fidelity, which are beneficial for creating high-performance polymers with specific properties (Anastasaki et al., 2014).

2. Synthesis of Multiblock Copolymers

Triisopropylsilyl acrylate is also utilized in synthesizing α,ω-telechelic multiblock copolymers from various acrylic monomers. This method demonstrates the adaptability of triisopropylsilyl acrylate in generating complex polymer structures. The process involves careful optimization, leading to well-defined copolymers with high conversion rates and specific block structures (Anastasaki et al., 2015).

3. Bioengineering Applications

In bioengineering, poly(N-isopropyl acrylamide) substrates, which can be synthesized using triisopropylsilyl acrylate, are used for nondestructive release of biological cells and proteins. This application is crucial in areas such as cell sheet engineering, tumor studies, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

4. Electrochemical and Electrical Properties

Triisopropylsilyl acrylate is used in the synthesis of polymer electrolytes, such as those based on polyether urethane acrylate, for applications in lithium batteries. These polymers demonstrate significant electrochemical and electrical properties, making them suitable for high-performance battery technologies (Kim, Kim, & Kim, 1999).

5. Controlled Synthesis of Copolymers

The material is instrumental in the controlled synthesis of poly[(butyl methacrylate)-co-(butyl acrylate)] copolymers. This process allows for precise control over polymer properties, enhancing applications in various industrial and commercial products (Payne et al., 2014).

Safety And Hazards

Triisopropylsilyl Acrylate can cause skin irritation and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Biodegradable antifouling coating is a new promising route based on the combination of eco-friendly biocide with dynamic surfaces by utilizing degradable polyurethane, polyester acrylate, and modified polyester-based polymers . They are used as a carrier of antifoulant, which control the release rate and also show excellent antifouling activity in the marine coatings due to tunability, sustainability, and mechanical performance .

properties

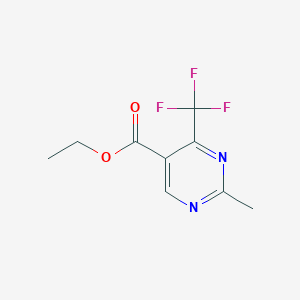

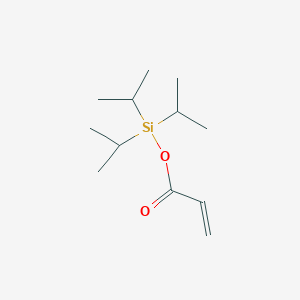

IUPAC Name |

tri(propan-2-yl)silyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIXYSSKXAOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166323 | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropylsilyl acrylate | |

CAS RN |

157859-20-6 | |

| Record name | Tris(1-methylethyl)silyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157859-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.